Chloramphenicol O-tert-Butyldimethylsilyl Ether
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Overview
Description
Chloramphenicol O-tert-Butyldimethylsilyl Ether is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C17H26Cl2N2O5Si .
Preparation Methods
The synthesis of Chloramphenicol O-tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl groups in chloramphenicol using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Chloramphenicol O-tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include bases like sodium hydride and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloramphenicol O-tert-Butyldimethylsilyl Ether is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Utilized in the development of new antibiotics and drug delivery systems.
Industry: Applied in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Chloramphenicol O-tert-Butyldimethylsilyl Ether involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions . The molecular targets and pathways involved include the hydroxyl groups of various substrates, which are temporarily masked by the tert-butyldimethylsilyl group .
Comparison with Similar Compounds
Chloramphenicol O-tert-Butyldimethylsilyl Ether can be compared with other silyl ethers such as:
Trimethylsilyl Ether: Offers less steric hindrance but lower stability.
Triisopropylsilyl Ether: Provides higher stability but more steric hindrance.
Tert-Butyldiphenylsilyl Ether: Combines high stability with moderate steric hindrance.
The uniqueness of this compound lies in its balance between stability and reactivity, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFNKEOYFQRWIB-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747317 |
Source
|
Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864529-25-9 |
Source
|
Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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